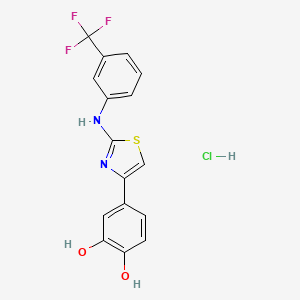

4-(4-((3-(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)benzene-1,2-diol hydrochloride

Description

The compound 4-(4-((3-(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)benzene-1,2-diol hydrochloride features a central thiazole ring substituted with a 3-(trifluoromethyl)phenylamino group and a benzene-diol moiety.

Properties

Molecular Formula |

C16H12ClF3N2O2S |

|---|---|

Molecular Weight |

388.8 g/mol |

IUPAC Name |

4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C16H11F3N2O2S.ClH/c17-16(18,19)10-2-1-3-11(7-10)20-15-21-12(8-24-15)9-4-5-13(22)14(23)6-9;/h1-8,22-23H,(H,20,21);1H |

InChI Key |

YUDFVNHQHGRXIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)O)O)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,2-diolhydrochloride typically involves multiple steps. One common method involves the reaction of 3-(trifluoromethyl)aniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then purified using recrystallization techniques to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,2-diolhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 377.38 g/mol. Its structure features a thiazole ring, which is known for its biological activity, and a trifluoromethyl group that can enhance the compound's lipophilicity and metabolic stability.

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The presence of the trifluoromethyl group may enhance the efficacy of the compound against various cancer cell lines by improving cell membrane permeability and bioavailability. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

- Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial activities. The compound's structure suggests potential effectiveness against bacterial and fungal infections. Preliminary studies indicate that compounds with similar structures have demonstrated broad-spectrum antimicrobial activity .

- Neurological Research : There is emerging interest in the use of thiazole derivatives in neuropharmacology. The compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigations into similar compounds have shown promise in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Materials Science Applications

- Organic Electronics : The unique electronic properties of 4-(4-((3-(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)benzene-1,2-diol hydrochloride make it a candidate for applications in organic semiconductors. Its ability to form stable thin films could be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic devices, where efficient charge transport is critical .

- Sensors : The compound's chemical reactivity can be harnessed in sensor technologies, particularly for detecting environmental pollutants or biological markers. Its thiazole component may allow for selective binding with specific analytes, enhancing sensitivity and specificity in sensor applications .

Environmental Applications

- Pollutant Degradation : There is potential for using this compound in environmental remediation processes, particularly in the degradation of persistent organic pollutants (POPs). Compounds with thiazole rings have been studied for their ability to catalyze reactions that break down harmful substances in contaminated environments .

- Water Treatment : The efficacy of thiazole derivatives in adsorbing heavy metals from wastewater has been noted in recent studies. The compound could be explored as a novel adsorbent material due to its favorable chemical interactions with metal ions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,2-diolhydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds with biological macromolecules further contributes to its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Sulfonyl and Halogen Substituents

describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] , which share functional similarities with the target compound, such as:

- Aromatic substituents : The presence of halogen (F, Cl, Br) and sulfonyl groups enhances electrophilic reactivity.

- Tautomeric behavior : Like the thiazole in the target compound, triazoles exhibit tautomerism, influencing solubility and binding properties.

Key Differences :

- Core heterocycle : Triazoles (1,2,4-triazole) vs. thiazoles (1,3-thiazole) differ in ring size and electronic properties. Thiazoles are more π-electron-deficient, affecting their interactions with biological targets.

- Substituent positioning : The target compound’s diol group enables chelation or hydrogen bonding, absent in the triazole derivatives.

Table 1: Comparison of Triazole and Thiazole Derivatives

Cyclobutene-dione Derivatives with Trifluoromethyl Groups

and highlight 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-substituted-3-cyclobutene-1,2-diones (e.g., CAS RN: [1256245-84-7], [1411983-40-8]). These compounds share:

- Trifluoromethylphenylamino groups: Enhances lipophilicity and metabolic stability.

- Planar conjugated systems : Cyclobutene-dione cores enable π-π stacking interactions.

Key Differences :

- Core structure : Cyclobutene-dione vs. thiazole alters electron distribution and rigidity.

- Functional groups : The target compound’s diol hydrochloride salt improves aqueous solubility, unlike the neutral cyclobutene-diones.

Table 2: Cyclobutene-dione vs. Thiazole Derivatives

Pesticide-related Sulfonylurea Compounds

and list sulfonylurea herbicides (e.g., triflusulfuron methyl ester). While structurally distinct, these compounds share:

- Sulfonyl bridges : Critical for binding to acetolactate synthase in plants.

- Halogen substituents : Similar to the target compound’s trifluoromethyl group in modulating reactivity.

Key Differences :

- Biological targets : The target compound’s thiazole-diol system is more likely to target mammalian enzymes (e.g., kinases) than plant ALS enzymes.

- Charge state : Sulfonylureas are anionic at physiological pH, unlike the hydrochloride salt of the target compound.

Research Implications and Limitations

The provided evidence lacks direct data on the target compound’s physicochemical or biological properties. However, inferences can be drawn from structural analogs:

- The trifluoromethyl group likely enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- The diol hydrochloride may improve bioavailability compared to neutral analogs .

- Further studies using crystallographic tools (e.g., SHELXL, OLEX2 ) are needed to resolve its 3D structure and intermolecular interactions.

Biological Activity

The compound 4-(4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)benzene-1,2-diol hydrochloride , also known by its chemical formula , has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.

- Molecular Formula :

- Molecular Weight : 377.38 g/mol

- CAS Number : [2426846]

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer and antimicrobial properties. Several studies have investigated its effects on various cancer cell lines and bacterial strains.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have been shown to enhance biological activity due to their electron-withdrawing nature, which can affect the interaction with biological targets.

Case Study : A study evaluating a series of thiazole derivatives found that compounds similar to the target compound showed promising results against MCF-7 cells, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Findings : In vitro studies demonstrated that the compound exhibits moderate antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : The thiazole moiety may contribute to antioxidant properties, providing a protective effect against oxidative stress in cells.

Q & A

Q. What synthetic routes are available for 4-(4-((3-(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)benzene-1,2-diol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling trifluoromethyl-substituted anilines with thiazole precursors under reflux conditions. For example, analogous syntheses (e.g., triazole derivatives) utilize ethanol as a solvent, glacial acetic acid as a catalyst, and reflux for 4 hours to achieve cyclization . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) could enhance solubility of aromatic intermediates.

- Catalysis : Acidic conditions (e.g., HCl gas) may improve thiazole ring formation.

- Temperature control : Microwave-assisted synthesis could reduce reaction time while maintaining yield.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the trifluoromethyl group and aromatic proton environments. NMR resolves thiazole and diol substituents.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine isotopes if present).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

- X-ray Crystallography : Resolve structural ambiguities, particularly stereoelectronic effects of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables. To address this:

- Standardize protocols : Adopt randomized block designs with split-split plots (e.g., trellis systems in biological studies) to control variables like cell line heterogeneity or reagent batches .

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify nonlinear effects.

- Orthogonal assays : Cross-validate using enzymatic inhibition, cytotoxicity, and phenotypic assays. For example, discrepancies in antioxidant activity may stem from ROS-specific vs. general radical scavenging assays.

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach based on long-term environmental studies:

- Phase 1 (Lab) : Determine physicochemical properties (logP, pKa) and photostability under UV-Vis light. Use OECD 106 (hydrolysis) and 307 (soil degradation) guidelines.

- Phase 2 (Microcosm) : Assess biodegradation in simulated aquatic/terrestrial systems with LC-MS/MS quantification.

- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using tracer studies .

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in biological interactions?

Methodological Answer:

- Computational modeling : Perform DFT calculations to map electrostatic potentials and H-bond donor/acceptor profiles of the trifluoromethyl group.

- Structure-activity relationship (SAR) : Synthesize analogs replacing -CF with -CH, -Cl, or -NO and compare binding affinities (e.g., via SPR or ITC).

- Cryo-EM/X-ray co-crystallography : Resolve protein-ligand interactions, focusing on hydrophobic pockets accommodating -CF .

Data Analysis & Reproducibility

Q. What statistical methods are critical for ensuring reproducibility in pharmacological studies?

Methodological Answer:

- Power analysis : Predefine sample sizes (e.g., n ≥ 4 replicates) to achieve 80% statistical power.

- ANOVA with post-hoc tests : Analyze split-plot designs (e.g., rootstock vs. trellis systems in biological assays) to isolate treatment effects .

- Meta-analysis : Aggregate data from independent studies using random-effects models to quantify heterogeneity (I statistic).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.